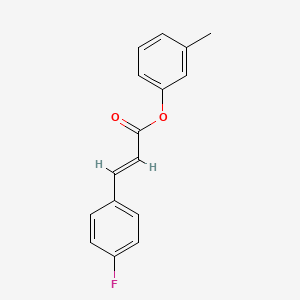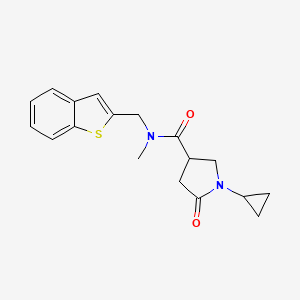
3-methylphenyl 3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylphenyl 3-(4-fluorophenyl)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound is also referred to as MFA, and it is a derivative of cinnamic acid.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Fluorinated Polymers
Fluoropolymers synthesized in supercritical carbon dioxide offer environmental benefits over conventional methods by avoiding chlorofluorocarbons (CFCs). The research demonstrates the feasibility of producing high-performance fluorinated acrylic polymers using greener alternatives, highlighting the material's significance in technologically demanding applications due to its balance of properties such as resistance to solvents, chemicals, and thermal stability (J. Desimone et al., 1992).
Surface Functionalization and Drug Delivery
Surface functionalization techniques, including the quantification of grafted polymers like poly(acrylic acid), are crucial for biomedical applications, such as drug delivery systems. The precise measurement of surface functional groups enables the development of more efficient drug release mechanisms and improves the material's biocompatibility (A. Hennig et al., 2012).
Hydrogel-Based Drug Release
Polymeric hydrogels utilizing crosslinkers derived from acrylate compounds demonstrate controlled drug release capabilities. The research into these hydrogels shows their potential in creating responsive drug delivery systems that can adjust drug release rates based on external stimuli, such as pH changes, highlighting the material's application in personalized medicine (A. Arun et al., 2005).
Coatings and Surface Treatments
Fluorinated acrylic copolymers find applications in specialty coatings due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling characteristics. These coatings are valuable in various industries, including automotive, aerospace, and marine, for protective and efficiency-enhancing purposes (V. C. Malshe et al., 2005).
Sensing and Removal of Heavy Metals
Biocompatible macromolecular luminogens based on fluorinated acrylates demonstrate potential for sensing and removal of heavy metals such as Fe(III) and Cu(II). This application is crucial for environmental monitoring and remediation, as well as for developing sensors for biomedical diagnostics (Arnab Dutta et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3-methylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-12-3-2-4-15(11-12)19-16(18)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCYWABFPHJOR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)


![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)
![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)
![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)
